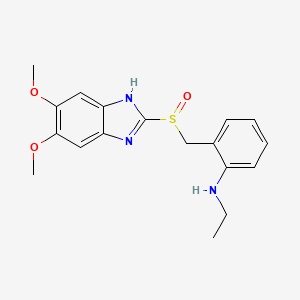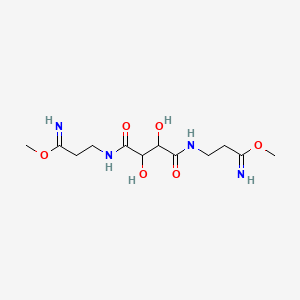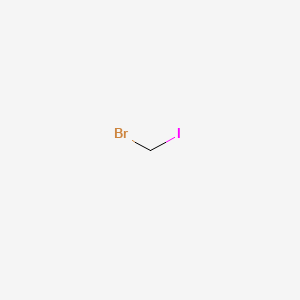
Bromoiodomethane
Übersicht
Beschreibung
Bromoiodomethane is a halomethane with the formula BrCH2I . It is a colorless liquid, although older samples appear yellow . The compound has been investigated as a reagent for cyclopropanation by the Simmons-Smith reaction, but diiodomethane and chloroiodomethane are preferred .
Synthesis Analysis
The synthesis of Bromoiodomethane has been studied in the context of photodissociation dynamics . The compound has been investigated at the maximum of the first A and second A′ absorption bands, at 266 and 210 nm excitation wavelengths, respectively .Molecular Structure Analysis
The molecular weight of Bromoiodomethane is 220.835 . The IUPAC Standard InChI is InChI=1S/CH2BrI/c2-1-3/h1H2 . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The photodissociation dynamics of Bromoiodomethane have been investigated . The results indicate that in the A-band, direct dissociation through the 5A′ excited state leads to the I (2 P 3/2) channel while I* (2 P 1/2) atoms are produced via the 5A′ → 4A′/4A′′ nonadiabatic crossing .Physical And Chemical Properties Analysis
Bromoiodomethane is a colorless liquid with a density of 2.93 g/mL . It has a melting point of 1°C and a boiling point of 138 to 141°C . The refractive index (nD) is 1.6382 .Wissenschaftliche Forschungsanwendungen
Photodissociation Dynamics
Bromoiodomethane has been extensively studied for its photodissociation dynamics. Researchers have investigated the behavior of CH2BrI when it absorbs light at specific wavelengths, leading to the breaking of chemical bonds. This process is crucial for understanding the fundamental aspects of photochemistry and has implications for atmospheric chemistry, where photodissociation plays a significant role in the degradation of various compounds .
Simmons-Smith Cyclopropanation
In organic synthesis, Bromoiodomethane is a potential reagent for cyclopropanation reactions, particularly in the Simmons-Smith reaction. Although diiodomethane and chloroiodomethane are more commonly used, Bromoiodomethane offers an alternative pathway for introducing cyclopropane rings into organic molecules, which are valuable structures in medicinal chemistry .
Marine Phytoplankton Studies
Bromoiodomethane occurs naturally as a result of microbial action, especially from marine phytoplankton. It is of interest in environmental studies to understand the biogeochemical cycles of halogenated compounds and their impact on climate change. The emissions of Bromoiodomethane from marine sources contribute to atmospheric chemistry and potentially to ozone layer dynamics .
Carbene Chemistry
As a reactant in carbene insertion reactions, Bromoiodomethane is used to generate carbenes, which are highly reactive intermediates in organic chemistry. These carbenes can insert into various substrates, leading to the formation of new chemical bonds and the synthesis of complex molecules .
Infrared Spectroscopy
Bromoiodomethane’s spectrum has been recorded and analyzed using infrared spectroscopy. This data is valuable for researchers studying the compound’s molecular vibrations and interactions with other molecules. It serves as a reference for identifying and quantifying Bromoiodomethane in various environments .
Photoisomerization Reactions
The compound has been observed to undergo photoisomerization reactions upon excitation in the solution phase. This reaction is significant for understanding the behavior of halogenated methanes under light exposure and has implications for the development of photoresponsive materials .
Safety and Hazards
Bromoiodomethane is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Bromoiodomethane is a halomethane with the formula BrCH2I . It is a colorless liquid, although older samples appear yellow .
Target of Action
Bromoiodomethane has been investigated as a reagent for cyclopropanation by the Simmons-Smith reaction . Diiodomethane and chloroiodomethane are preferred .
Mode of Action
The photodissociation dynamics of bromoiodomethane have been investigated at the maximum of the first A and second A′ absorption bands . Upon selective laser cleavage of the C–I bond, the reaction cascade of the two geminate geometrical isomers, CH2I–Br and CH2Br–I, is followed .
Biochemical Pathways
It is known that bromoiodomethane occurs naturally as the result of microbial action .
Pharmacokinetics
Its physical properties such as density (293 g/mL at 25 °C) and boiling point (138 to 141 °C) are known .
Action Environment
The action, efficacy, and stability of bromoiodomethane can be influenced by environmental factors such as temperature and light exposure. For instance, its photodissociation dynamics have been studied at specific excitation wavelengths .
Eigenschaften
IUPAC Name |
bromo(iodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrI/c2-1-3/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDWMIUPYRKEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204233 | |
| Record name | Methane, bromoiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
557-68-6 | |
| Record name | Bromoiodomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, bromoiodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, bromoiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromoiodomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



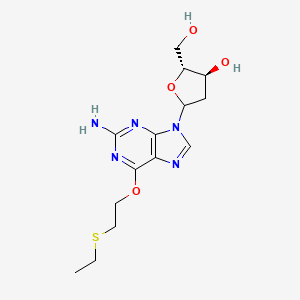
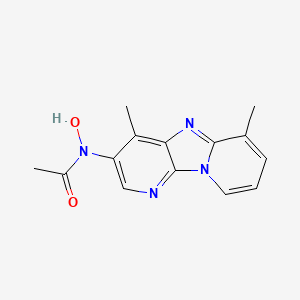
![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)
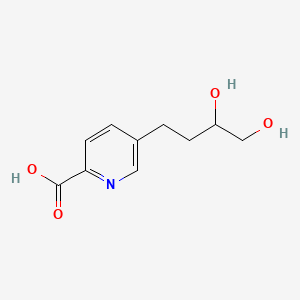

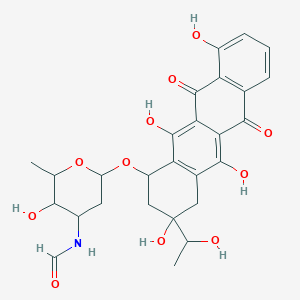
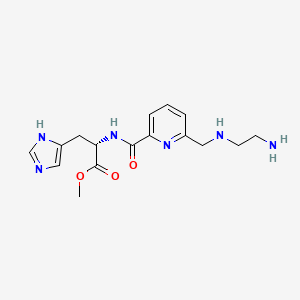
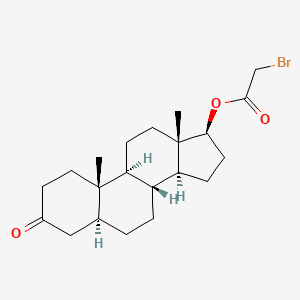
![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)
![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/no-structure.png)
